The Untapped Potential: A Technical Guide to the Biological Activity of 2-{[(Pentan-2-yl)amino]methyl}phenol Derivatives
The Untapped Potential: A Technical Guide to the Biological Activity of 2-{[(Pentan-2-yl)amino]methyl}phenol Derivatives
Foreword: Charting a Course into Novel Phenolic Amines
In the relentless pursuit of novel therapeutic agents, the structural motif of phenolic compounds has perennially served as a fertile ground for discovery. Their inherent antioxidant and diverse biological activities have rendered them privileged scaffolds in medicinal chemistry. This guide ventures into a specific, yet largely unexplored, chemical space: 2-{[(pentan-2-yl)amino]methyl}phenol derivatives. While direct literature on this exact molecular entity is nascent, its structural elements—a phenol ring, an aminomethyl linker, and a pentan-2-yl group—suggest a compelling potential for a spectrum of biological activities.
This document is crafted for researchers, medicinal chemists, and drug development professionals. It is not a mere recitation of facts but a strategic guide that provides a plausible synthetic pathway, outlines the predicted biological potential based on established principles of medicinal chemistry, and offers detailed, field-proven protocols for the comprehensive evaluation of these novel compounds. We will proceed with scientific integrity, grounding our hypotheses in established literature and providing the tools to validate these predictions empirically.
I. Synthetic Strategy: Accessing the Core Scaffold via the Mannich Reaction
The most direct and versatile route to the target 2-{[(pentan-2-yl)amino]methyl}phenol derivatives is the Mannich reaction. This one-pot, three-component condensation is a cornerstone of medicinal chemistry for the aminomethylation of acidic protons, such as the one found on the phenolic ring.[1]
The reaction involves the condensation of a phenol, formaldehyde, and a primary or secondary amine—in this case, pentan-2-amine. The phenolic hydroxyl group activates the ortho position for electrophilic substitution by the in-situ formed Eschenmoser's salt precursor.
Caption: General workflow for the synthesis of 2-{[(Pentan-2-yl)amino]methyl}phenol derivatives.
Detailed Synthetic Protocol
This protocol is a robust starting point for the synthesis of the title compounds. Optimization of reaction time, temperature, and solvent may be required for specific derivatives.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or methanol.
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Addition of Reagents: To the stirred solution, add pentan-2-amine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde (37%, 1.2 eq).
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Reaction Conditions: The reaction mixture is then heated to reflux (typically 60-80 °C) and monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
II. Predicted Biological Activity and Mechanistic Rationale
The biological potential of 2-{[(pentan-2-yl)amino]methyl}phenol derivatives can be inferred from the well-documented activities of phenolic and aminophenolic compounds.
A. Antimicrobial Potential
Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with cellular functions.[2] The introduction of an aminomethyl group can enhance this activity by increasing the compound's polarity and potential for interaction with the bacterial cell wall.
Causality behind Experimental Choices: The selection of both Gram-positive and Gram-negative bacteria in the screening panel is crucial to determine the spectrum of activity. The inclusion of drug-resistant strains is a critical step in evaluating the potential of these derivatives to address the growing challenge of antimicrobial resistance.[3][4]
B. Antioxidant Activity
The phenolic hydroxyl group is a hallmark of antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components.[5] The nature and position of substituents on the phenol ring can modulate this activity.
Causality behind Experimental Choices: The use of multiple antioxidant assays (e.g., DPPH and ABTS) provides a more comprehensive picture of the antioxidant potential. These assays are based on different reaction mechanisms, and a compound may exhibit varying levels of activity in each.[6][7]
C. Anticancer Activity
Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] Their anticancer mechanisms are often multifactorial, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The lipophilic pentan-2-yl group may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and improved cytotoxic efficacy.
Causality behind Experimental Choices: The MTT assay is a widely used and reliable method for initial cytotoxicity screening.[9] Following up with assays for apoptosis (e.g., Annexin V staining) can provide insights into the mechanism of cell death. The use of a normal cell line alongside cancer cell lines is essential to assess selectivity.
D. Anti-inflammatory Activity
Phenolic compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[10][11]
Causality behind Experimental Choices: The carrageenan-induced paw edema model in rodents is a classic and well-validated in vivo model for acute inflammation.[12] In vitro assays, such as measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, can provide mechanistic insights.[13]
III. Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the results.
A. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.[14]
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Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
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Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
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Inoculation: Each well is inoculated with the standardized microbial suspension.
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Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound |
| S. aureus | Positive | 256, 128, 64, 32, 16, 8, 4, 2 | Vancomycin | To be determined |
| E. coli | Negative | 256, 128, 64, 32, 16, 8, 4, 2 | Ciprofloxacin | To be determined |
B. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated. Ascorbic acid is used as a positive control.
C. In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15][16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and a normal cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | Positive Control | IC50 (µM) of Test Compound |
| MCF-7 (Breast Cancer) | 0.1, 1, 10, 50, 100 | 48 | Doxorubicin | To be determined |
| HeLa (Cervical Cancer) | 0.1, 1, 10, 50, 100 | 48 | Cisplatin | To be determined |
| HEK293 (Normal Kidney) | 0.1, 1, 10, 50, 100 | 48 | - | To be determined |
D. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation.[12]
-
Animal Grouping: Male Wistar rats are divided into groups (control, standard, and test compound-treated).
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: A comprehensive experimental workflow for the evaluation of novel derivatives.
IV. Concluding Remarks and Future Directions
The 2-{[(pentan-2-yl)amino]methyl}phenol scaffold represents a promising, yet underexplored, area for the discovery of new bioactive molecules. The synthetic accessibility via the Mannich reaction, coupled with the predictable biological potential based on established pharmacophores, makes this class of compounds an attractive target for further investigation. The detailed protocols provided in this guide offer a clear and robust framework for the synthesis and comprehensive biological evaluation of these derivatives.
Future work should focus on the synthesis of a library of derivatives with variations in the substitution pattern on the phenol ring and the nature of the amino component. This will enable the elucidation of structure-activity relationships (SAR) and the identification of lead compounds with optimized potency and selectivity. Further mechanistic studies on the most promising candidates will be crucial to understand their mode of action at the molecular level. This systematic approach will pave the way for the potential development of novel therapeutic agents from this intriguing chemical class.
V. References
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Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. ASM Journals. Available from: [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. ResearchGate. Available from: [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. Available from: [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available from: [Link]
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Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. Available from: [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available from: [Link]
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DPPH and ABTS assay antioxidant activity of synthesized compounds. ResearchGate. Available from: [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]
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Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction. Bentham Science. Available from: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available from: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available from: [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available from: [Link]
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Synthesis and Biological Evaluation of the Anti-Inflammatory Activity for some Novel Oxpholipin-11D Analogues. Science Alert. Available from: [Link]
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Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Available from: [Link]
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SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. anale-chimie.ro. Available from: [Link]
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SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Vidyapeeth. Available from: [Link]
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